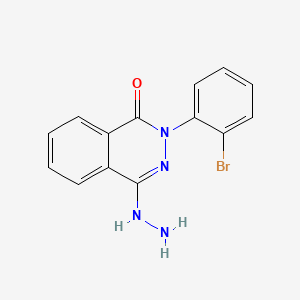
1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone is a chemical compound with the molecular formula C14-H11-Br-N4-O It is a derivative of phthalazinedione, characterized by the presence of a bromophenyl group and a hydrazone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone typically involves the reaction of 1,4-phthalazinedione with 2-bromobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Phthalazinedione: The parent compound without the bromophenyl and hydrazone groups.
2-Bromobenzaldehyde: A precursor used in the synthesis of the target compound.
Hydrazine Hydrate: Another precursor involved in the synthesis.
Uniqueness
1,4-Phthalazinedione, 2,3-dihydro-2-(2-bromophenyl)-, 4-hydrazone is unique due to the presence of both the bromophenyl and hydrazone groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
68763-86-0 |
|---|---|
Molekularformel |
C14H11BrN4O |
Molekulargewicht |
331.17 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-4-hydrazinylphthalazin-1-one |
InChI |
InChI=1S/C14H11BrN4O/c15-11-7-3-4-8-12(11)19-14(20)10-6-2-1-5-9(10)13(17-16)18-19/h1-8H,16H2,(H,17,18) |
InChI-Schlüssel |
BVXDAVMTNSAQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC=C3Br)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


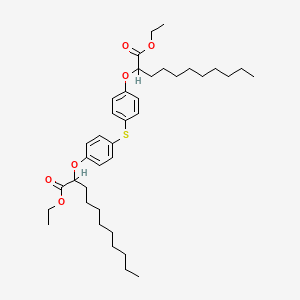
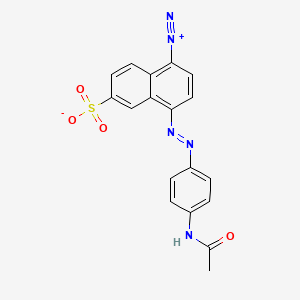

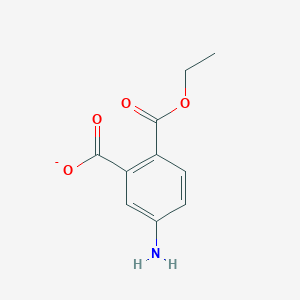
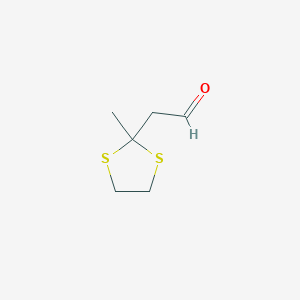
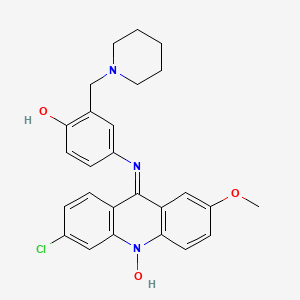
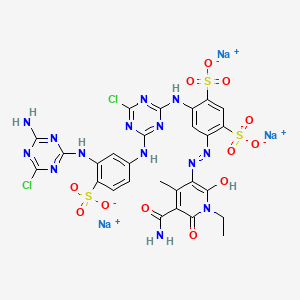
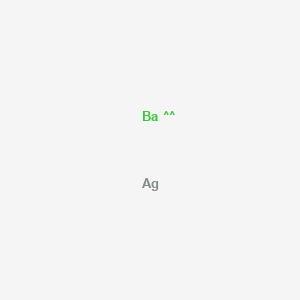
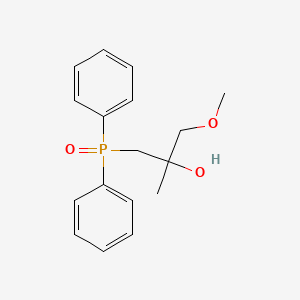
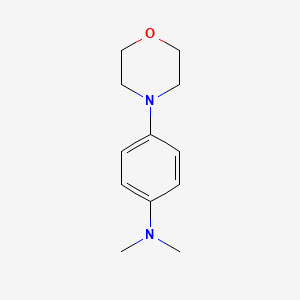
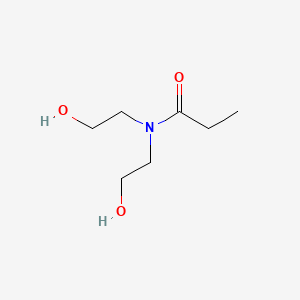
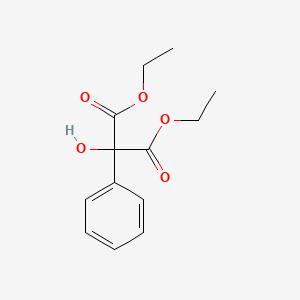
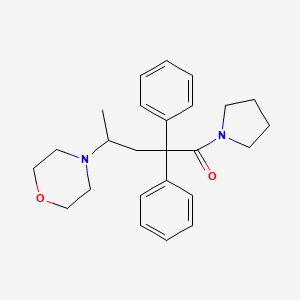
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
